2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid
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Overview
Description
2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences. Its molecular formula is C12H19NO5, and it has a molecular weight of 257.28 g/mol .
Preparation Methods
The synthesis of 2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[33]heptan-3-yl)acetic acid involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the stability of intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid: This compound also features a spirocyclic structure and is used in similar research applications.
6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid: Another spirocyclic compound used in the development of targeted protein degradation technologies.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research.
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-6-azaspiro[3.3]heptan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(5-17-12)4-9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXLVRTNYFMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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